7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl-
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Overview
Description
7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- is a complex organic compound belonging to the class of benzopyrans. This compound is known for its unique structural features, which include a benzopyran core with hydroxy, methoxy, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its possible therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
- Flavone, 5-hydroxy-7-methoxy-
- Tectochrysin
Uniqueness
Compared to similar compounds, 7H-1-Benzopyran-7-one, 5-hydroxy-2-(4-methoxyphenyl)-4-methyl- stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological properties. Its combination of hydroxy, methoxy, and methyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
78776-52-0 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-4-methylchromen-7-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-15(11-3-5-13(20-2)6-4-11)21-16-9-12(18)8-14(19)17(10)16/h3-9,19H,1-2H3 |
InChI Key |
SHKKYMNNFWNWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)C=C2OC(=C1)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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